

# Technical Monograph: Methyl 6-Chlorohexanoate

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Methyl 6-chlorohexanoate

CAS No.: 14273-89-3

Cat. No.: B083644

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CAS: 14273-89-3 | Formula: C<sub>7</sub>H<sub>13</sub>ClO<sub>2</sub> | M.W.: 164.63 g/mol [1]

## Executive Summary & Strategic Utility

**Methyl 6-chlorohexanoate** is a bifunctional aliphatic ester serving as a critical "C6-spacer" module in medicinal chemistry and materials science. Unlike simple alkyl halides, its dual functionality—an electrophilic primary alkyl chloride and a masked carboxylic acid (methyl ester)—allows for orthogonal synthetic strategies.

For drug development professionals, this molecule is of particular interest as:

- **A Linker Scaffold:** It facilitates the introduction of hexanoate chains into pharmacophores (e.g., PROTAC linkers, surface modification of cyclodextrins).
- **Impurity Marker:** It is identified as Apixaban Impurity 18, making its characterization essential for CMC (Chemistry, Manufacturing, and Controls) in anticoagulant regulatory filings.
- **Precursor:** It is a direct precursor to 6-aminohexanoic acid derivatives via azide displacement or Gabriel synthesis.

## Physicochemical Profile

The following data represents the consensus of experimental values necessary for process scaling and handling.

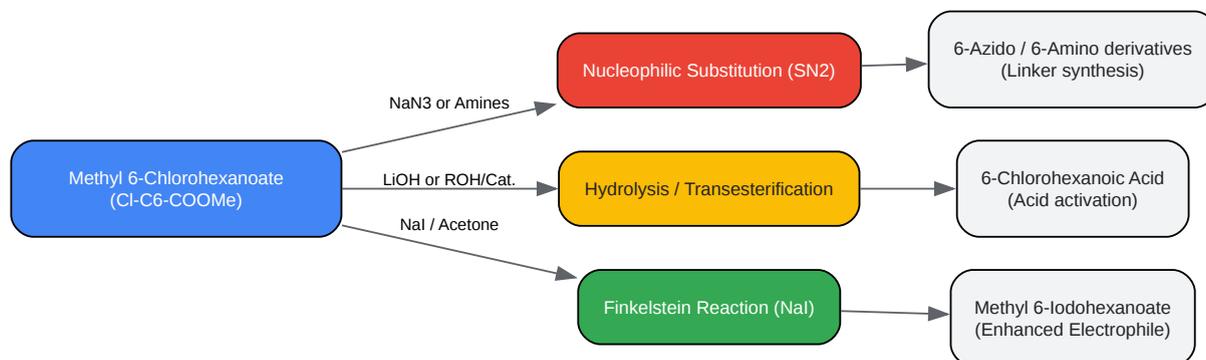
Property	Value	Condition / Note
Appearance	Clear, colorless to pale yellow liquid	Visual inspection
Boiling Point	98–100 °C	@ 12–15 mmHg (Vacuum)
Boiling Point (Extrapolated)	~218 °C	@ 760 mmHg (Avoid: risk of decomposition)
Density	1.073 g/mL	@ 25 °C
Refractive Index ( )	1.442 – 1.446	@ 20 °C
Flash Point	> 100 °C	Closed Cup
Solubility	Miscible: MeOH, DCM, EtOAc, THF Insoluble: Water	Lipophilic character dominates
Stability	Stable under N <sub>2</sub> atmosphere	Moisture sensitive (ester hydrolysis)

## Synthetic Reactivity & Logic

The utility of **methyl 6-chlorohexanoate** lies in its chemoselective orthogonality. The synthetic chemist can manipulate one end of the chain without affecting the other under controlled conditions.

## Reactivity Diagram

The following logic flow illustrates the divergent pathways available for this scaffold.



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Caption: Orthogonal reactivity profile showing SN<sub>2</sub> displacement of the chloride, ester hydrolysis, and halogen exchange.

## Experimental Protocols

These protocols are designed to be self-validating, meaning the completion of the reaction is physically observable (phase separation, pH change) or easily monitored via TLC/GC.

### Protocol A: Synthesis from 6-Chlorohexanoic Acid (Fischer Esterification)

This is the most robust method for generating high-purity material (>98%) without column chromatography.

Reagents:

- 6-Chlorohexanoic acid (1.0 eq)
- Methanol (anhydrous, 10 eq - acts as solvent and reactant)
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>, catalytic, 0.1 eq) or Thionyl Chloride (SOCl<sub>2</sub>, 1.1 eq)

Workflow:

- Setup: Charge 6-chlorohexanoic acid into a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
- Addition: Add Methanol. Critical: If using  $\text{H}_2\text{SO}_4$ , add dropwise. If using  $\text{SOCl}_2$ , cool to  $0^\circ\text{C}$  first, add  $\text{SOCl}_2$  dropwise (gas evolution:  $\text{HCl}$ ,  $\text{SO}_2$ ), then warm to room temperature.
- Reaction: Heat to reflux ( $65^\circ\text{C}$ ) for 3–5 hours.
  - Validation: Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear; the ester spot ( $R_f \sim 0.6$ ) appears.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Workup:
  - Concentrate the mixture under reduced pressure to remove excess MeOH.
  - Dissolve residue in Ethyl Acetate (EtOAc).
  - Wash 1: Saturated  $\text{NaHCO}_3$  (aq). Observation:  $\text{CO}_2$  bubbling indicates neutralization of acid catalyst/unreacted acid. Continue until bubbling ceases.
  - Wash 2: Brine.
- Purification: Dry organic layer over  $\text{MgSO}_4$ , filter, and concentrate. Perform vacuum distillation (bp  $98\text{--}100^\circ\text{C}$  @ 12 mmHg) for pharmaceutical-grade purity.

## Protocol B: General N-Alkylation (Linker Installation)

Used to attach the hexanoate tail to a secondary amine (e.g., in Apixaban impurity synthesis or piperazine derivatization).

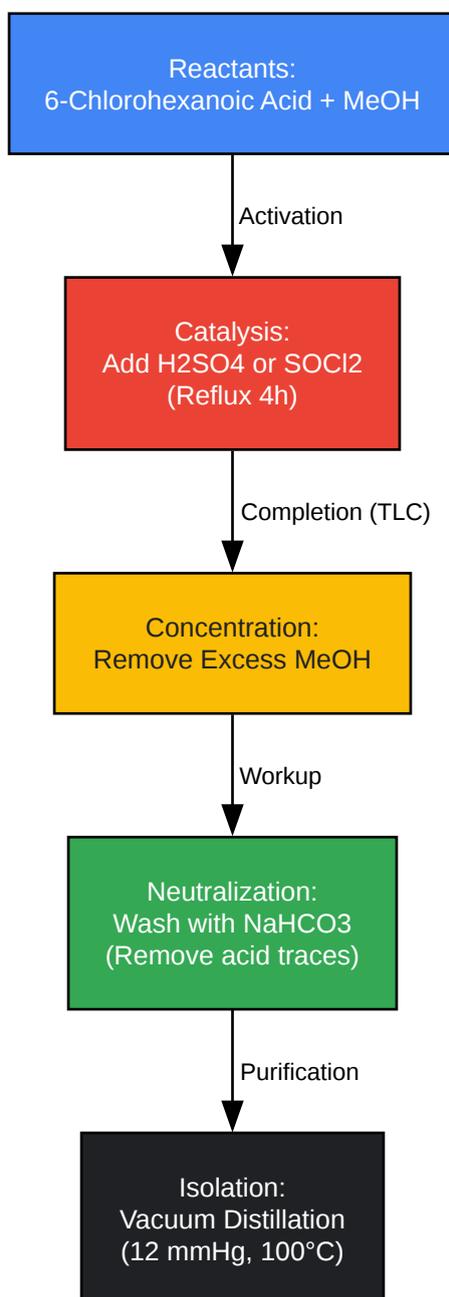
Workflow:

- Dissolve the secondary amine (1.0 eq) in DMF or Acetonitrile.
- Add **Methyl 6-chlorohexanoate** (1.1 eq).[\[1\]](#)
- Add Base:  $\text{K}_2\text{CO}_3$  (2.0 eq) and catalytic KI (0.1 eq - Finkelstein in situ).
- Heat to  $60\text{--}80^\circ\text{C}$  for 12 hours.

- Causality: The KI converts the chloro-ester to the more reactive iodo-ester transiently, accelerating the reaction rate significantly.

## Process Visualization: Synthesis Workflow

The following diagram details the critical path for the Fischer esterification protocol described above.



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Caption: Step-by-step synthesis workflow for **Methyl 6-chlorohexanoate** via Fischer Esterification.

## Quality Control & Safety

### Analytical Markers

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):
  - 3.67 (s, 3H,  $-\text{OCH}_3$ )
  - 3.53 (t, 2H,  $-\text{CH}_2\text{Cl}$ )
  - 2.33 (t, 2H,  $-\text{CH}_2\text{CO}-$ )
  - 1.80 (m, 2H), 1.65 (m, 2H), 1.48 (m, 2H) (Internal methylene chain).
- GC-MS: Molecular ion peak  
at  $m/z$  164. Characteristic loss of  $-\text{OCH}_3$  (M-31).

### Safety Precautions

- Hazards: Causes skin irritation (H315) and serious eye irritation (H319).
- Storage: Store in a cool, dry place. Ensure the cap is tightly sealed to prevent hydrolysis by atmospheric moisture.
- Incompatibility: Strong oxidizing agents and strong bases (which will hydrolyze the ester).

### References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84311, **Methyl 6-chlorohexanoate**. Retrieved from [\[Link\]\[1\]](#)
- Forecast Chemicals. **Methyl 6-chlorohexanoate** Physical Properties and Specifications. Retrieved from [\[Link\]](#) (Note: Cross-referenced for density data; CAS verified as 14273-89-3 in primary chemical databases).

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## Sources

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Address: 3281 E Guasti Rd

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